molecular formula C13H12N4O3S B5952070 N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B5952070
M. Wt: 304.33 g/mol
InChI Key: CNKMZHICDBLYLH-FPYGCLRLSA-N
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Description

N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a nitrobenzamide group, and a butenyl side chain, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then subjected to a coupling reaction with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the nitrobenzamide derivative. Finally, the butenyl side chain is introduced via a Heck reaction, using palladium catalysts to couple the thiadiazole derivative with but-2-en-2-yl halide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its anti-inflammatory and anticancer properties, with studies focusing on its ability to inhibit specific enzymes and signaling pathways involved in disease progression.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes such as kinases and proteases, inhibiting their activity. It also interacts with DNA and RNA, potentially interfering with replication and transcription processes.

    Pathways Involved: The inhibition of key signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer, is a significant aspect of its mechanism of action.

Comparison with Similar Compounds

N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide and N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide.

    Uniqueness: The position of the nitro group on the benzamide ring significantly influences the compound’s reactivity and biological activity. The 3-nitrobenzamide derivative exhibits distinct properties compared to its 2- and 4-nitro counterparts, particularly in terms of its binding affinity to molecular targets and its overall stability.

Properties

IUPAC Name

N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-3-8(2)12-15-16-13(21-12)14-11(18)9-5-4-6-10(7-9)17(19)20/h3-7H,1-2H3,(H,14,16,18)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKMZHICDBLYLH-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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